Biochanin A

Übersicht

Beschreibung

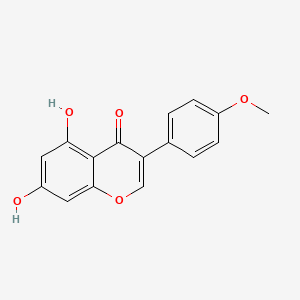

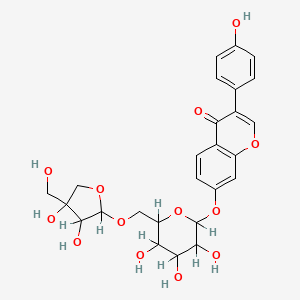

Biochanin A (BCA) is an O-methylated isoflavone, a natural organic compound in the class of phytochemicals known as flavonoids . It is derived from various plants such as chickpea, red clover, and soybean . It is considered a phytoestrogen and is present in edible plants such as chickpeas, red clover, peanuts, soybean, alfalfa, and astragalus .

Synthesis Analysis

This compound is derived from various plants such as chickpea, red clover, and soybean . The highest levels of BCA are found in red clover leaves, while lower levels are found in peanut, alfalfa, and astragalus .Molecular Structure Analysis

This compound is an O-methylated isoflavone . Its diverse biological functions are closely related to its chemical structure .Chemical Reactions Analysis

The anti-oxidant capacity of BCA depends on its chemical structure, and that the ketone group, as well as the position and number of attached hydroxyl groups in ring A and ring B, determine its anti-oxidant capacity .Physical And Chemical Properties Analysis

This compound is an isoflavone phytoestrogen . It is attracting increasing attention due to its anti-inflammatory, anti-oxidant, anti-cancer, and neuroprotective properties .Wissenschaftliche Forschungsanwendungen

- Biochanin A zeigt anti-inflammatorische Wirkungen durch die Modulation verschiedener Signalwege im menschlichen Körper. Es kann helfen, Entzündungen zu lindern, die mit Erkrankungen wie Arthritis und entzündlichen Darmerkrankungen verbunden sind .

- Als starkes Antioxidans fängt this compound freie Radikale ab und schützt so Zellen vor oxidativem Stress. Diese Eigenschaft trägt zur allgemeinen Gesundheit bei und könnte eine Rolle bei der Vorbeugung chronischer Krankheiten spielen .

- This compound hat vielversprechende Ergebnisse bei der Hemmung des Wachstums von Krebszellen gezeigt. Die Forschung konzentrierte sich auf Brust-, Lungen-, Darm-, Prostata- und Bauchspeicheldrüsenkrebs. Seine Wirkung auf hormonabhängige Krebserkrankungen ist besonders bemerkenswert .

- Studien legen nahe, dass this compound Nervenzellen vor Schäden schützen und die kognitive Funktion verbessern kann. Sein Potenzial bei neurodegenerativen Erkrankungen erfordert weitere Untersuchungen .

- Das Verständnis des Stoffwechsels und der Bioverfügbarkeit von this compound ist entscheidend für die Entwicklung wirksamer Formulierungen. Forscher untersuchen, wie der Körper this compound verarbeitet und aufnimmt .

- Kichererbsen, Rotklee und andere essbare Pflanzen enthalten this compound. Die Aufnahme von this compound-reichen Lebensmitteln in die Ernährung kann gesundheitliche Vorteile bieten. Rotkleeblätter haben den höchsten this compound-Gehalt .

Anti-inflammatorische Eigenschaften

Antioxidative Aktivität

Antikrebs-Potenzial

Neuroprotektive Effekte

Stoffwechsel und Bioverfügbarkeit

Nahrungsmittelanwendungen

Zusammenfassend lässt sich sagen, dass this compound als anti-inflammatorisches, antioxidatives und anti-kanzerogenes Mittel vielversprechend ist. Seine neuroprotektiven Effekte und sein Potenzial für Nahrungsmittelanwendungen machen es zu einer faszinierenden Verbindung, die weiterer Untersuchung bedarf. Forscher untersuchen weiterhin seine Sicherheit, Toxizität und die Entwicklung von Formulierungen . 🌱🔬

Wirkmechanismus

Target of Action

Biochanin A (BCA) is an isoflavone, a class of compounds known for their diverse biological activities . BCA’s primary targets include various signal transduction pathways involved in cell proliferation, cell differentiation, and apoptosis . It has been reported to inhibit Akt and mitogen-activated protein kinases (MAPKs) activity in cancer cells . Moreover, it has been found to modulate the PI3K/Akt, MAPKs, and NF-κB pathways .

Mode of Action

BCA interacts with its targets to mediate a wide range of biological activities. It inhibits the activity of Akt and MAPKs in cancer cells, thereby affecting cell proliferation and apoptosis . BCA also modulates the PI3K/Akt, MAPKs, and NF-κB pathways . These interactions result in changes in cell behavior and function, contributing to BCA’s anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, anti-hyperlipidemic, anti-microbial, and neuroprotective effects .

Biochemical Pathways

BCA affects several biochemical pathways. It modulates the PI3K/Akt, MAPKs, and NF-κB pathways, which are involved in cell proliferation, differentiation, and apoptosis . By inhibiting Akt and MAPKs, BCA can affect cell proliferation and induce apoptosis . Additionally, BCA’s modulation of the NF-κB pathway can influence inflammatory responses .

Pharmacokinetics

BCA’s pharmacokinetic properties impact its bioavailability and therapeutic potential. It has been reported that BCA exhibits a clear anomaly in the in vivo pharmacokinetics of co-administered drugs, which were contrary to the in vitro studies . This suggests that BCA’s bioavailability may be influenced by factors such as metabolism and drug-drug interactions .

Result of Action

The molecular and cellular effects of BCA’s action are diverse and include anti-cancer, anti-inflammatory, anti-oxidant, anti-diabetic, anti-hyperlipidemic, anti-microbial, and neuroprotective effects . These effects are largely due to BCA’s interactions with its targets and its modulation of various biochemical pathways .

Action Environment

The action, efficacy, and stability of BCA can be influenced by various environmental factors. For instance, BCA’s bioavailability and therapeutic potential can be affected by factors such as metabolism and drug-drug interactions . Additionally, BCA’s source plants, such as chickpea and red clover, can influence its concentration and bioavailability .

Safety and Hazards

Zukünftige Richtungen

Biochanin A has potential to modulate several biological networks, thus, it can be anticipated that this therapeutically potent compound might serve as a novel lead for drug development in the near future . The safety and efficacy of biochanin-A need to be established in clinical trials involving human subjects .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUADCCWRTIWANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022394 | |

| Record name | Biochanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biochanin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

491-80-5 | |

| Record name | Biochanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biochanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biochanin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | biochanin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biochanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOCHANIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U13J6U390T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biochanin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

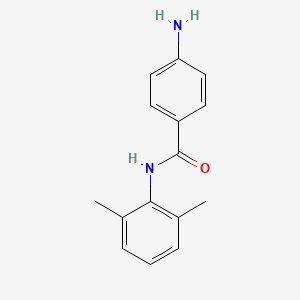

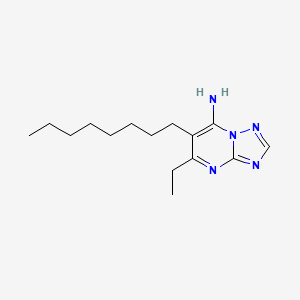

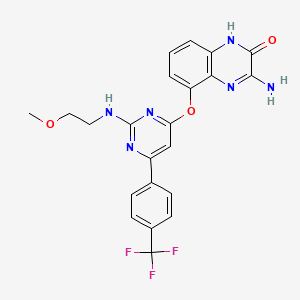

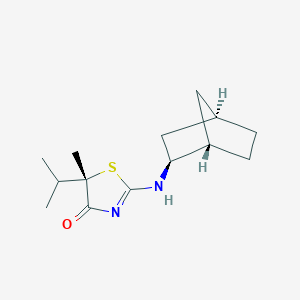

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

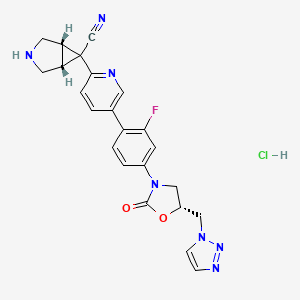

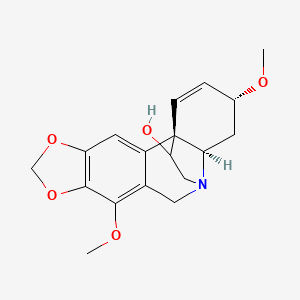

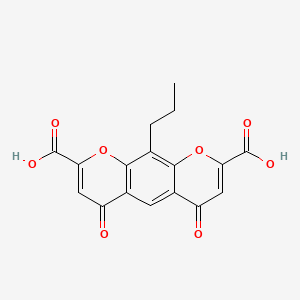

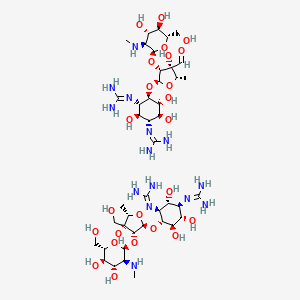

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile](/img/structure/B1667025.png)